(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol
CAS No.:
Cat. No.: VC17411825
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12N2OS |
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Molecular Weight | 232.30 g/mol |
IUPAC Name | [4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol |
Standard InChI | InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3 |
Standard InChI Key | OUNZVYQKAQCUJZ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure combines a pyrimidine core with two functional groups:
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Methylthio (-SMe) at the pyrimidine’s 2-position, enhancing electron-deficient character.
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Phenylmethanol (-C₆H₄CH₂OH) at the 4-position, introducing aromaticity and hydroxyl reactivity.
Table 1: Derived Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₂N₂OS |
Molecular Weight | 232.3 g/mol |
SMILES Notation | COc1ccc(cc1)C2=NC(=NC=C2)SC |
Structural Analogues and Comparisons
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Analogues with Methylthio Groups: Compounds like (2-(Methylthio)-4-(phenylamino)pyrimidin-5-yl)methanol (CAS 211245-55-5) share the methylthio-pyrimidine motif but differ in the substituent at position 4 (phenylamino vs. phenylmethanol) .
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Phenylmethanol Derivatives: [4-(2-Methylpyrimidin-5-yl)phenyl]methanol (PubChem CID 131552849) lacks the methylthio group but demonstrates similar aromatic-alcohol functionality .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
While no direct synthesis is documented, plausible methods include:
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Suzuki-Miyaura Coupling: Reacting 5-bromo-2-(methylthio)pyrimidine with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis .
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Reduction of Carbonyl Precursors: Lithium aluminium hydride (LiAlH₄) reduction of a ketone intermediate, as seen in the synthesis of (4-(ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Purpose |
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1 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Cross-coupling to attach phenyl group |
2 | LiAlH₄, THF, 0°C, 1 hr | Reduce ketone to methanol |
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution on the pyrimidine ring.
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Stability of Methanol Group: Protection/deprotection strategies may be needed to prevent oxidation during synthesis .
Physical and Chemical Properties
Physical Characteristics
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxyl group; limited solubility in water.
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Melting Point: Estimated 130–150°C based on analogues like (4-Methyl-2-phenyl-5-pyrimidinyl)methanol (MP: 142°C) .
Reactivity and Stability
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Methylthio Group: Susceptible to oxidation to sulfoxides/sulfones under strong oxidizing conditions.
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Hydroxyl Group: Can undergo esterification (e.g., with acetic anhydride) or oxidation to a ketone .
Table 3: Comparative Reactivity of Analogues
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